Cas no 2138405-38-4 (4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine)

4-Chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine is a specialized heterocyclic compound featuring a pyrimidine core substituted with chloro, fluoro, and methyl groups, along with a 4-(2-methylpropyl)piperazine moiety. This structure imparts unique reactivity and potential utility in medicinal chemistry, particularly as an intermediate for biologically active molecules. The presence of both halogen and piperazine groups enhances its versatility in nucleophilic substitution and coupling reactions, making it valuable for pharmaceutical research. Its well-defined molecular architecture ensures consistent performance in synthetic applications, while the fluorine substitution may improve metabolic stability in derived compounds. This compound is suited for controlled functionalization in drug discovery and development workflows.
4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine structure
2138405-38-4 structure
Product Name:4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine
CAS No:2138405-38-4
MF:C13H20ClFN4
MW:286.776104927063
MDL:MFCD31600409
CID:5610949
PubChem ID:165794522
Update Time:2025-08-04

4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine Chemical and Physical Properties

Names and Identifiers

    • 2138405-38-4
    • 4-chloro-5-fluoro-2-methyl-6-[4-(2-methylpropyl)piperazin-1-yl]pyrimidine
    • EN300-843140
    • 4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine
    • MDL: MFCD31600409
    • Inchi: 1S/C13H20ClFN4/c1-9(2)8-18-4-6-19(7-5-18)13-11(15)12(14)16-10(3)17-13/h9H,4-8H2,1-3H3
    • InChI Key: HSTTUNIYJJSILX-UHFFFAOYSA-N
    • SMILES: ClC1=C(C(=NC(C)=N1)N1CCN(CC(C)C)CC1)F

Computed Properties

  • Exact Mass: 286.1360525g/mol
  • Monoisotopic Mass: 286.1360525g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 3
  • Complexity: 284
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.3
  • Topological Polar Surface Area: 32.3Ų

4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine Pricemore >>

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Additional information on 4-chloro-5-fluoro-2-methyl-6-4-(2-methylpropyl)piperazin-1-ylpyrimidine

4-Chloro-5-fluoro-2-methyl-6-(4-(2-methylpropyl)piperazin-1-yl)pyrimidine: A Comprehensive Overview

The compound 4-chloro-5-fluoro-2-methyl-6-(4-(2-methylpropyl)piperazin-1-yl)pyrimidine (CAS No. 2138405-38-4) is a highly specialized organic molecule with significant potential in the field of medicinal chemistry. This pyrimidine derivative has garnered attention due to its unique structural features and promising biological activities. The molecule's structure incorporates a pyrimidine ring system, which is a well-known scaffold in drug design, along with substituents that enhance its pharmacological properties.

Recent studies have highlighted the importance of pyrimidine derivatives in the development of therapeutic agents targeting various diseases, including cancer, inflammation, and infectious diseases. The pyrimidine ring serves as a versatile platform for functionalization, allowing chemists to introduce diverse substituents that can modulate the molecule's bioactivity. In the case of CAS 2138405-38-4, the presence of chlorine and fluorine atoms at specific positions on the ring introduces electronic effects that can influence the molecule's interactions with biological targets.

The piperazine moiety attached to the pyrimidine ring further enhances the compound's pharmacokinetic properties. Piperazine is a commonly used heterocyclic group in drug design due to its ability to improve solubility and bioavailability. The substitution pattern on the piperazine ring, particularly the presence of a 2-methylpropyl group, plays a crucial role in optimizing the compound's stability and its ability to penetrate cellular membranes. This makes CAS 2138405-38-4 a strong candidate for further exploration in preclinical studies.

Recent advancements in computational chemistry have enabled researchers to predict the potential binding modes of CAS 2138405-38-4 with various protein targets. Molecular docking studies suggest that the compound may interact with key residues in enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. These findings underscore the importance of continued research into this compound's mechanism of action and its therapeutic potential.

In addition to its pharmacological properties, CAS 2138405-38-4 has been subjected to rigorous synthetic optimization. Researchers have developed efficient routes for its synthesis, leveraging modern organic chemistry techniques such as microwave-assisted synthesis and catalytic cross-coupling reactions. These methods not only improve yield but also ensure scalability, making large-scale production feasible for future clinical trials.

The integration of experimental and computational approaches has provided valuable insights into the structure-property relationships of CAS 2138405-38

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